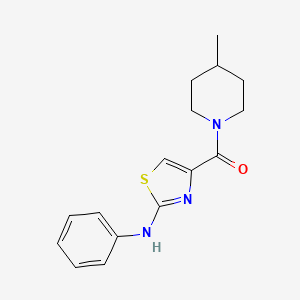

(4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone” is a chemical compound that has been studied for its potential medicinal properties . It is a derivative of benzothiazole and piperidine, both of which are known for their wide range of biological activities .

Synthesis Analysis

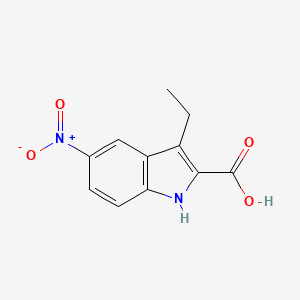

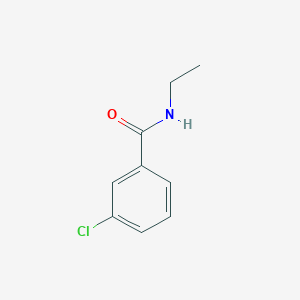

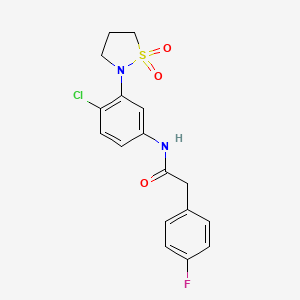

The compound can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data . The compound’s structure can also be studied using density functional theory calculations .Chemical Reactions Analysis

The chemical reactions involving this compound mainly include its synthesis from 2-amino benzothiazoles and N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted using various computational methods. For instance, its boiling point, density, solubility, and pKa can be estimated .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound (4-Methylpiperidin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone and its derivatives have been synthesized and characterized, demonstrating applications in structural optimization through density functional theory (DFT) calculations and vibrational spectra interpretations. The studies facilitated insights into the compound's thermodynamic stability and reactivity, alongside investigating its antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Crystal Growth and Nonlinear Optical Properties

The crystal growth and characterization of a piperidine derivative closely related to the compound , revealing its potential in nonlinear optical (NLO) applications. This includes the synthesis method, crystal structure elucidation, and evaluation of NLO properties, suggesting suitability for optoelectronic device applications (Revathi et al., 2018).

Antimicrobial and Insecticidal Activities

Research on structurally similar thiazole derivatives has identified potent antimicrobial and insecticidal activities, underlining the utility of such compounds in developing new bioactive agents. Preliminary bioassays have indicated significant lethal rates against armyworms, highlighting the compound's relevance in agricultural and pharmaceutical sectors (Ding et al., 2019).

Electrochemical and Electrochromic Properties

Studies on polymers containing carbazole and phenyl-methanone units related to the chemical structure of interest show promising electrochemical and electrochromic properties. These findings suggest applications in developing new electrochromic materials and devices, characterized by reasonable optical contrast and fast switching times (Hu et al., 2013).

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the Mnk2 kinase, which is crucial for human tumorigenesis and development .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole, a parent material for this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole, a parent material for this compound, in various solvents suggests that the compound’s action may be influenced by the solvent environment .

Direcciones Futuras

The compound and its derivatives have shown potential in medicinal chemistry, particularly for their anti-inflammatory properties . Future research could focus on further exploring these properties, as well as investigating other potential therapeutic applications. Additionally, more studies are needed to fully understand the compound’s mechanism of action and to evaluate its safety and efficacy in clinical settings.

Propiedades

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-(4-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-12-7-9-19(10-8-12)15(20)14-11-21-16(18-14)17-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCGHWNQRJFLGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2809830.png)

![N-(butan-2-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2809832.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2809834.png)

![methyl 3-ethyl-5-{[(3-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2809836.png)

![Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2809840.png)

![6-[4-(1H-Indazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2809841.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2809844.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2809845.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2809848.png)